3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane can be achieved through the Williamson Ether Synthesis . This method involves the nucleophilic substitution (SN2) of an alkoxide ion with an alkyl halide. The reaction is typically carried out in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) to generate the alkoxide ion from the corresponding alcohol .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale Williamson Ether Synthesis, utilizing efficient mixing and temperature control to ensure high yields and purity. The choice of solvents and reaction conditions would be optimized to minimize side reactions and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane can undergo various chemical reactions, including:
Oxidation: The ether groups can be oxidized under strong oxidative conditions.
Reduction: Reduction reactions can target the carbon-oxygen bonds in the ether groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ether linkages.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Alkyl halides and alkoxides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a solvent or intermediate in organic synthesis.
Medicine: Could be explored for its pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane involves its interaction with molecular targets through its ether linkages. These interactions can influence various biochemical pathways, depending on the specific context in which the compound is used. The flexibility of the molecule, due to its rotatable bonds, allows it to adapt to different molecular environments .
Comparison with Similar Compounds
Similar Compounds
- 2-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)hexane
- 4-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)octane
Uniqueness
3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane is unique due to its specific molecular structure, which includes two ether groups and a flexible carbon chain. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
90105-23-0 |
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Molecular Formula |
C20H42O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
3-[1-(2-ethylhexoxy)butoxymethyl]heptane |
InChI |
InChI=1S/C20H42O2/c1-6-11-14-18(9-4)16-21-20(13-8-3)22-17-19(10-5)15-12-7-2/h18-20H,6-17H2,1-5H3 |
InChI Key |
YDCSWJNEQZMYEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(CCC)OCC(CC)CCCC |
Origin of Product |
United States |
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